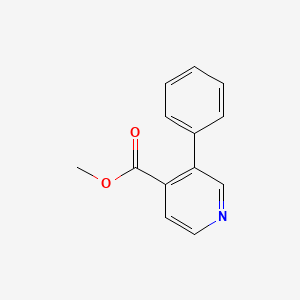

Methyl 3-Phenylisonicotinate

Description

Overview of Isonicotinates as a Chemical Class in Academic Contexts

Isonicotinates are a class of organic compounds derived from isonicotinic acid, which is pyridine-4-carboxylic acid. They are characterized by a carboxylate group at the 4-position of the pyridine (B92270) ring. The chemistry of isonicotinates has its roots in the early 20th-century investigations into pyridine carboxylic acids. A significant breakthrough occurred in the 1940s with the discovery of the anti-tubercular properties of isonicotinic acid derivatives, which spurred widespread interest in this heterocyclic scaffold.

In contemporary research, isonicotinate (B8489971) esters are recognized as versatile synthetic intermediates. Their chemical reactivity and ability to coordinate with metal ions have made them valuable in several fields. They serve as crucial building blocks for more complex molecules in medicinal chemistry, materials science, and agrochemistry. mdpi.com For instance, isonicotinate ligands are used to create metal-organic frameworks (MOFs) and coordination polymers with distinct structural features. Furthermore, certain isonicotinate esters have been employed as organocatalysts, facilitating reactions such as the decarboxylative borylation of carboxylic acids, which provides a novel pathway to valuable boronate esters. researchgate.net The electronic properties of the isonicotinate ring system can be finely tuned through substitution, influencing the characteristics of the resulting molecules and materials. mdpi.com

The Position and Significance of Methyl 3-Phenylisonicotinate within Isonicotinate Chemistry

This compound, identified by its CAS number 850162-87-7, is a specific member of the isonicotinate family distinguished by a phenyl group at the 3-position of the pyridine ring. This substitution is significant as it combines the features of the isonicotinate ester with those of the phenylpyridine scaffold. The presence of the phenyl group introduces steric and electronic modifications to the pyridine core, influencing its reactivity and potential applications.

While detailed studies focusing exclusively on this compound are not extensively documented in public literature, its structural motif is of considerable interest. The phenylpyridine unit is a cornerstone in the development of functional materials and catalysts. The position of the phenyl group is crucial; in this case, its placement at the 3-position, adjacent to the ester, creates a sterically hindered and electronically distinct environment. This arrangement can influence the molecule's conformational preferences and its ability to act as a ligand for metal centers. It serves as a valuable scaffold for creating more complex, functionalized pyridine derivatives, with the phenyl group itself offering sites for further chemical modification.

Table 1: Computed Physicochemical Properties of this compound Note: The following data are computed values as experimental data is not readily available in published literature.

| Property | Value |

|---|---|

| CAS Number | 850162-87-7 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

Historical and Current Research Perspectives on Phenylpyridines and Isonicotinate Esters

The study of phenylpyridines and isonicotinate esters represents a dynamic and evolving area of chemical research. Historically, the synthesis of phenylpyridines relied on traditional cross-coupling methods. Modern synthetic chemistry, however, has seen the rise of transition-metal-catalyzed C-H activation as a more efficient and atom-economical strategy for functionalizing these scaffolds. rsc.org Palladium-catalyzed reactions, in particular, have been instrumental in modifying the ortho-position of the phenyl ring in 2-phenylpyridine (B120327), showcasing the high regioselectivity achievable with these methods. rsc.org

Phenylpyridine derivatives are of paramount importance across various scientific domains. They are recognized as critical components in pesticides, including herbicides, fungicides, and insecticides. mdpi.com In materials science, cyclometalated iridium(III) complexes containing phenylpyridine ligands are workhorses in the field of organic light-emitting diodes (OLEDs), where the emission color can be precisely tuned by modifying the substituents on the phenylpyridine ligand. mdpi.com

Isonicotinate esters contribute significantly to this field by serving as versatile platforms for creating functionally diverse molecules. Research has demonstrated their use in synthesizing a range of derivatives containing other heterocyclic systems, such as isoxazoles and isothiazoles. belnauka.by Recent advancements have also highlighted the role of isonicotinate esters in organocatalysis. For example, tert-butyl isonicotinate has been shown to catalyze the decarboxylative borylation of N-hydroxyphthalimide esters, a reaction that proceeds through a radical mechanism to form valuable aryl and alkenyl boronate esters under base-free conditions. researchgate.net This highlights the ongoing expansion of the synthetic utility of isonicotinate esters beyond their traditional roles.

Table 2: Selected Research Findings on Phenylpyridines and Isonicotinates

| Research Area | Key Finding | Significance | Reference |

|---|---|---|---|

| C-H Functionalization | Palladium-catalyzed reactions enable direct functionalization at the ortho-position of 2-phenylpyridine. | Provides an efficient, atom-economical route to complex, functionalized pyridines for various applications. | rsc.org |

| Materials Science | Iridium(III) complexes with phenylpyridine ligands are highly effective emitters in OLEDs, with tunable colors. | Enables the rational design of materials for advanced lighting and display technologies. | mdpi.com |

| Organocatalysis | Isonicotinate esters can catalyze decarboxylative borylation reactions via a radical pathway. | Offers a transition-metal-free method to synthesize valuable boronate esters from readily available carboxylic acids. | researchgate.net |

| Agrochemicals | Novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties show significant insecticidal activity. | Demonstrates the potential of the phenylpyridine scaffold in developing new pest control agents. | mdpi.com |

| Synthetic Methodology | A solvent-free, one-pot method was developed for the aminoalkylation of phenols using imines derived from 2-aminopyridine. | Creates a simple and efficient pathway to novel N-heteroaryl-arylmethyl phenols, which are valuable synthetic precursors. | nih.gov |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-9-12(11)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTMHPFNGAMHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704534 | |

| Record name | Methyl 3-phenylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850162-87-7 | |

| Record name | Methyl 3-phenylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pyridine Ring Formation Strategies Relevant to Phenylisonicotinates

Established Synthetic Routes to Isonicotinate (B8489971) Esters

The conversion of isonicotinic acids to their corresponding esters is a fundamental transformation in organic synthesis. The most common and well-established method is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.comgoogle.comchemguide.co.uklibretexts.org This equilibrium-driven reaction is typically facilitated by heating and the removal of water to favor the formation of the ester product. google.comgoogle.comlibretexts.org

Alternative approaches include the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the alcohol. researchgate.netnih.gov This method avoids the equilibrium limitations of the Fischer esterification but requires an additional synthetic step.

Esterification Protocols for Methyl 3-Phenylisonicotinate Precursors

The direct esterification of the precursor, 3-phenylisonicotinic acid, with methanol (B129727) is the most direct route to this compound. This process is analogous to the well-documented esterification of the parent isonicotinic acid.

A typical laboratory-scale procedure for the synthesis of a methyl isonicotinate, which can be adapted for the 3-phenyl derivative, involves refluxing the corresponding isonicotinic acid in methanol with a catalytic amount of a strong acid. Commonly used catalysts for this transformation include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

Fischer-Speier Esterification using Sulfuric Acid:

In this method, 3-phenylisonicotinic acid would be dissolved in an excess of methanol, which serves as both the reactant and the solvent. A catalytic amount of concentrated sulfuric acid is then added, and the mixture is heated to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The resulting residue is then neutralized with a base, such as a saturated sodium bicarbonate solution, to quench the acid catalyst. The crude ester can then be extracted with an organic solvent, dried, and purified by distillation or chromatography.

A general protocol for a similar esterification is outlined in the table below:

| Parameter | Value/Condition |

| Reactant | Isonicotinic Acid |

| Reagent | Methanol |

| Catalyst | Concentrated H₂SO₄ |

| Reaction Time | 8 hours |

| Temperature | Reflux |

| Work-up | Neutralization with Na₂CO₃, Extraction |

Esterification using Thionyl Chloride:

An alternative and often more rapid method involves the use of thionyl chloride. In this procedure, thionyl chloride is added dropwise to a cooled solution of the carboxylic acid in methanol. This in-situ generation of the acid chloride, which then reacts with methanol, can lead to high yields of the corresponding ester. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure completion. The work-up procedure is similar to the sulfuric acid method, involving removal of the solvent and neutralization.

A representative procedure using this method is summarized in the following table:

| Parameter | Value/Condition |

| Reactant | Carboxylic Acid |

| Reagent | Methanol |

| Catalyst | Thionyl Chloride (SOCl₂) |

| Reaction Time | 12 hours |

| Temperature | 50 °C |

| Work-up | pH adjustment with NaHCO₃, Extraction |

The synthesis of various substituted methyl pyridinecarboxylates has been reported, indicating the versatility of these esterification methods for a range of precursors. mdpi.com For instance, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized, demonstrating the applicability of such reactions to complex heterocyclic systems. mdpi.com

Chemical Transformations and Derivatization Strategies of Methyl 3 Phenylisonicotinate

Functional Group Modifications on the Phenyl Moiety

The phenyl group of methyl 3-phenylisonicotinate can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. The reactivity and regioselectivity of these substitutions are influenced by the electronic properties of the attached pyridine (B92270) ring.

The pyridine ring acts as a deactivating group with respect to electrophilic attack due to the high electronegativity of the nitrogen atom, which withdraws electron density from the aromatic system. wikipedia.orgresearchgate.net This deactivating effect makes the phenyl ring the more favorable site for electrophilic substitution compared to the pyridine core. The substitution pattern on the phenyl ring is directed by the pyridine substituent, which generally directs incoming electrophiles to the ortho and para positions, with some direction to the meta position as well.

A primary example of such a modification is nitration. The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. wikipedia.orgaiinmr.commasterorganicchemistry.com In the case of this compound, this reaction would lead to the introduction of a nitro group onto the phenyl ring. The presence of the electron-withdrawing methyl ester group on the pyridine ring further influences the electron distribution, but the phenyl moiety remains the principal site for this transformation.

Table 1: Representative Electrophilic Aromatic Substitution on the Phenyl Moiety

| Reaction | Reagents | Expected Major Products |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-(nitrophenyl)isonicotinates (ortho, para, meta isomers) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Methyl 3-(halophenyl)isonicotinates (ortho, para isomers) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 3-(acylphenyl)isonicotinates (ortho, para isomers) |

Note: The precise isomer distribution depends on specific reaction conditions and the complex interplay of electronic and steric effects.

Strategic Modifications of the Pyridine Core of this compound

Direct electrophilic substitution on the pyridine ring is challenging due to the electron-deficient nature of the heterocycle. wikipedia.orgresearchgate.net The nitrogen atom's electronegativity makes the ring less nucleophilic than benzene, and under the acidic conditions often used for electrophilic substitution (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated. This protonation further deactivates the ring, making substitution even more difficult. wikipedia.orgyoutube.com

To overcome this low reactivity, one effective strategy is the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.org The N-oxide derivative, specifically 3-Phenylpyridine-N-oxide in the case of the parent scaffold, exhibits enhanced reactivity. nih.gov The oxygen atom of the N-oxide group can donate electron density back into the ring through resonance, activating the positions ortho and para to the nitrogen (the C2, C4, and C6 positions) towards electrophilic attack. wikipedia.orgyoutube.com Subsequent deoxygenation can then restore the pyridine ring, yielding the substituted product.

Another approach involves nucleophilic aromatic substitution (SNAr). This is particularly effective if the pyridine ring is substituted with a good leaving group, such as a halogen, at a position activated by an electron-withdrawing group (like the ester group in methyl isonicotinate (B8489971) derivatives).

Ester Linkage Transformations and Amidations

The methyl ester group at the C4 position of the pyridine ring is a key site for derivatization, most notably through amidation reactions. The conversion of the ester to an amide is a fundamental transformation that introduces a nitrogen-containing functional group, which is a common feature in many biologically active molecules. nih.gov This transformation can be achieved through various methods, including direct aminolysis, often catalyzed by enzymes or chemical reagents. mdpi.comgoogle.com

One green and efficient method involves the use of lipases, such as Novozym® 435 from Candida antarctica, to catalyze the amidation of methyl nicotinate (B505614) derivatives in continuous-flow microreactors. nih.gov This biocatalytic approach offers high yields under mild conditions (e.g., 50 °C) and uses environmentally friendly solvents like tert-amyl alcohol. nih.gov For instance, reacting methyl nicotinate with isobutylamine (B53898) at a 1:2 molar ratio can achieve high product yields. nih.gov

Chemical methods are also widely employed. Alkali metal amidoboranes (e.g., NaNH₂BH₃) have been shown to react rapidly with esters at room temperature without the need for a catalyst, providing primary amides in virtually quantitative yields within minutes. nih.gov Transition-metal catalysis, using reagents like nickel or palladium complexes, also facilitates the direct amidation of methyl esters with a broad range of amines, including primary and secondary aliphatic amines and anilines. mdpi.com These reactions often require higher temperatures but tolerate a wide variety of functional groups. mdpi.com

Table 2: Selected Methods for the Amidation of Methyl Isonicotinate Derivatives

| Method | Catalyst/Reagent | Amine Source | Conditions | Typical Yield | Reference |

| Enzymatic Amidation | Novozym® 435 | Isobutylamine | tert-amyl alcohol, 50 °C, 35 min (flow) | 86.2% | nih.gov |

| Amidoborane Reaction | NaNH₂BH₃ | Ammonia (from reagent) | THF, Room Temperature, 5 min | >95% | nih.gov |

| Nickel-Catalyzed Amidation | Ni(cod)₂ / IPr ligand | Primary/Secondary Amines | Toluene, 140 °C, 16 h | Good | mdpi.com |

| Organocatalyzed Amidation | Trifluoroethanol (TFE) | Various Amines | Tunable, can preserve stereochemistry | Variable | mdpi.com |

Oxidative Reactions of this compound

The most significant oxidative transformation for pyridine-containing compounds is the oxidation of the ring nitrogen to form a pyridine N-oxide. wikipedia.org This reaction changes the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions as discussed in section 3.2.

The synthesis of pyridine N-oxides is typically accomplished using peroxy acids, such as peroxybenzoic acid or peracetic acid. wikipedia.org For the parent compound, 3-phenylpyridine, this oxidation yields 3-phenylpyridine-N-oxide. nih.gov This transformation renders the molecule planar and significantly alters its basicity; pyridine N-oxide is about five orders of magnitude less basic than pyridine itself. wikipedia.org The N-O bond distance is approximately 1.34 Å. wikipedia.org Applying this reaction to this compound would yield this compound-N-oxide. This N-oxide derivative can then serve as an intermediate for further functionalization of the pyridine core.

Cyclization and Heterocycle Formation Involving this compound Intermediates

Derivatives of this compound can serve as key intermediates in the synthesis of more complex polycyclic heterocyclic systems. These reactions often involve the formation of new rings fused to or incorporating the initial pyridine structure.

One powerful strategy involves palladium-catalyzed intramolecular C-H/N-H coupling. nih.gov By first converting the ester group of this compound to a picolinamide (B142947) derivative (e.g., by reaction with an appropriate amine), the picolinamide moiety can act as a directing group. In the presence of a palladium catalyst and an oxidant like PhI(OAc)₂, this directing group facilitates the cyclization via activation of a C-H bond on a side chain, leading to the formation of five- or six-membered N-heterocycles. nih.gov

Another approach involves the construction of fused ring systems. For example, imidazo[1,2-a]pyridines can be synthesized from the reaction of 2-aminopyridines with 2-alkynyl aldehydes, often catalyzed by a Lewis acid such as FeCl₃. nih.gov A suitably functionalized derivative of this compound, for instance, by introducing an amino group at the C2 position of the pyridine ring, could participate in such cyclization reactions to generate complex fused heterocyclic scaffolds. nih.gov These cascade reactions demonstrate the utility of pyridine derivatives as building blocks for creating diverse molecular architectures. mdpi.com

Advanced Spectroscopic and Analytical Characterization of Methyl 3 Phenylisonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. libretexts.org

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provides the fundamental data for determining the structure of Methyl 3-Phenylisonicotinate. The chemical shifts (δ), signal multiplicities, and coupling constants (J) reveal the connectivity of atoms within the molecule.

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as a singlet for the methyl ester protons. The protons on the pyridine ring (H-2, H-5, H-6) typically appear at lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom. The phenyl group protons appear in the typical aromatic region, and the methyl protons of the ester group are observed as a sharp singlet at a higher field.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found at a very low field (around 165 ppm). aiinmr.com The carbons of the aromatic rings appear in the 120-150 ppm range, with the carbon attached to the nitrogen (C-4) and the carbon bearing the phenyl group (C-3) having distinct chemical shifts. The methyl carbon of the ester group appears at a high field, typically around 52 ppm. aiinmr.com

Predicted NMR Data for this compound Note: The following data are predicted values based on established chemical shift principles and data from analogous structures. Actual experimental values may vary slightly depending on the solvent and experimental conditions. nih.govd-nb.infonih.govresearchgate.net

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity, Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring | |||

| 2 | ~8.9 - 9.1 | s | ~150 - 152 |

| 3 | - | - | ~135 - 138 |

| 4 | - | - | ~147 - 149 |

| 5 | ~7.8 - 8.0 | d, J ≈ 5-6 | ~122 - 124 |

| 6 | ~8.6 - 8.8 | d, J ≈ 5-6 | ~148 - 150 |

| Phenyl Ring | |||

| 1' | - | - | ~136 - 139 |

| 2', 6' | ~7.5 - 7.7 | m | ~128 - 130 |

| 3', 5' | ~7.4 - 7.6 | m | ~129 - 131 |

| 4' | ~7.3 - 7.5 | m | ~128 - 130 |

| Ester Group | |||

| C=O | - | - | ~164 - 166 |

| O-CH₃ | ~3.9 - 4.1 | s | ~52 - 54 |

To study the interaction of isonicotinate (B8489971) derivatives with large biomolecules like proteins, advanced NMR techniques such as methyl-based Transverse Relaxation-Optimized Spectroscopy (methyl-TROSY) are employed. researchgate.net This method is exceptionally powerful for analyzing high-molecular-weight systems that are otherwise difficult to study by conventional solution NMR. ucl.ac.uk

The strategy involves the specific isotopic labeling of the methyl group in this compound (or a related derivative) with ¹³C and ¹H, while the protein binding partner is typically perdeuterated. ucl.ac.uk The methyl group acts as a sensitive, non-perturbative probe of the local environment. researchgate.net Because of its rapid rotation, the methyl group has favorable relaxation properties that lead to sharp, well-resolved NMR signals even when the molecule is part of a large, slowly tumbling protein-ligand complex.

Upon binding of the isonicotinate to a protein, changes in the NMR spectrum of the methyl group are observed. These changes, known as chemical shift perturbations (CSPs) or line broadening, provide critical information about the binding event. tandfonline.com By monitoring these spectral changes, researchers can:

Confirm direct binding between the isonicotinate and the protein.

Determine the binding affinity (K_D) of the interaction.

Map the binding site on the protein surface (by observing which protein residues are affected upon ligand binding).

Probe the dynamics and conformational changes that occur at the protein-ligand interface. chemguide.co.uk

This technique is invaluable in fragment-based drug discovery and for validating the mechanism of action of small molecule inhibitors that target protein-protein interactions. nih.govmdpi.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and for determining the three-dimensional structure of molecules. mdpi.com

Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds). youtube.com In a COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons. For instance, a cross-peak would connect the signals of H-5 and H-6 on the pyridine ring, confirming their connectivity. Similarly, correlations between the ortho, meta, and para protons of the phenyl ring would establish their relative positions.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. libretexts.org This is particularly useful for determining stereochemistry and the preferred conformation of flexible molecules. For this compound, the key conformational feature is the dihedral angle between the pyridine and phenyl rings. A NOESY experiment can reveal this by detecting through-space correlations between protons on the two different rings. A cross-peak between a phenyl proton (e.g., H-2') and a pyridine proton (e.g., H-2) would provide direct evidence of their spatial proximity, allowing for the determination of the molecule's solution-state conformation.

Mass Spectrometry for Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. slideshare.net

Standard electron ionization mass spectrometry (EI-MS) is used to confirm the identity of this compound. The molecule is ionized, forming a molecular ion (M⁺•) whose m/z value corresponds to the molecular weight of the compound (213.08 for C₁₃H₁₁NO₂). This molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint.

For this compound, common fragmentation pathways would include:

Loss of a methoxy (B1213986) radical (•OCH₃), resulting in a fragment ion at m/z 182.

Loss of the entire methoxycarbonyl group (•COOCH₃), leading to a fragment at m/z 154. libretexts.org

Cleavage of the phenyl or pyridine rings to produce other stable charged fragments.

This technique is also crucial for identifying metabolites or transformation products. Metabolic reactions such as hydroxylation, demethylation, or conjugation introduce predictable mass shifts. For example, the addition of a hydroxyl group (+16 Da) or conjugation with glucuronic acid (+176 Da) to the parent molecule would result in new molecular ions with correspondingly higher m/z values, allowing for the rapid detection and preliminary identification of metabolic products in complex biological samples.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Mass Loss |

| 213 | [C₁₃H₁₁NO₂]⁺• (Molecular Ion) | - |

| 182 | [M - •OCH₃]⁺ | -31 |

| 154 | [M - •COOCH₃]⁺ | -59 |

| 154 | [C₁₂H₈N]⁺ | -59 |

| 77 | [C₆H₅]⁺ | -136 |

While low-resolution mass spectrometry measures mass to the nearest whole number, high-resolution mass spectrometry (HRMS) can determine the mass of an ion with extremely high accuracy, typically to four or five decimal places. libretexts.orgresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov

HRMS relies on the fact that the exact mass of each isotope is not an integer. libretexts.org For example, the exact mass of ¹²C is 12.00000 amu, while ¹H is 1.00783 amu, ¹⁶O is 15.99491 amu, and ¹⁴N is 14.00307 amu. libretexts.org

The calculated monoisotopic exact mass for this compound (C₁₃H₁₁NO₂) is 213.0790 Da .

An HRMS instrument can measure this value with an error of less than 5 parts per million (ppm). This level of accuracy makes it possible to distinguish C₁₃H₁₁NO₂ from other molecules that might have the same nominal mass of 213 but a different elemental composition (isobars). This capability is indispensable for confirming the identity of novel compounds and for identifying unknown metabolites in complex mixtures without the need for authentic standards. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation of Isonicotinate Derivatives

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While specific single-crystal X-ray diffraction data for this compound is not extensively reported in publicly available literature, a wealth of information from related isonicotinate derivatives offers significant insights into the potential solid-state characteristics of this class of compounds.

The structural elucidation of isonicotinate derivatives reveals a diversity of crystalline arrangements, including monomers, coordination polymers, and co-crystals. nih.gov The specific arrangement is dictated by the nature of the functional groups present, which facilitate various intermolecular interactions, primarily hydrogen bonding and coordination with metal centers. nih.govresearchgate.net

The analysis of copper(II) isonicotinate complexes further highlights the structural versatility. In the crystal structure of Cu(en)₂(H₂O)₂₂, the isonicotinate anions remain uncoordinated, while the structure is stabilized by a three-dimensional network of N—H⋯O and O—H⋯O hydrogen bonds. researchgate.net This demonstrates the critical role of hydrogen bonding in defining the crystal packing of isonicotinate salts.

The table below summarizes crystallographic data for a selection of isonicotinate derivatives, illustrating the typical parameters obtained from X-ray diffraction studies.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Isonicotinamide-Piperidin-4-ol Co-crystal (2) | Triclinic | P-1 | Co-crystal structure with no homomeric interactions. | nih.gov |

| [Cu(Pip)₂(Isn)₂]·C₅H₁₁OH (3a) | Triclinic | P-1 | Monomeric structure with a [CuO₄N₂] core. | nih.gov |

| Copper(II)-Isonicotinamide Polymer (4) | Triclinic | P-1 | 1D polymeric structure with [CuO₄N₂] and [CuO₄N] cores. | nih.gov |

| Cu(en)₂(H₂O)₂₂ | Unavailable | Unavailable | Contains uncoordinated isonicotinate anions; extensive 3D hydrogen bond network. | researchgate.net |

These studies collectively underscore the power of X-ray crystallography in revealing the detailed solid-state architecture of isonicotinate derivatives. The precise atomic coordinates allow for the rationalization of macroscopic properties and provide a foundational understanding for crystal engineering and the design of new materials. The insights gained from these related structures form a robust basis for predicting the crystalline behavior and intermolecular interactions of this compound.

Computational Chemistry and in Silico Studies of Methyl 3 Phenylisonicotinate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, governed by the principles of quantum mechanics, can predict a wide range of molecular attributes, including geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) Applications for Methyl 3-Phenylisonicotinate

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems. dntb.gov.uaresearchgate.netunad.edu.conih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations can be employed to optimize its molecular geometry, providing precise bond lengths and angles.

Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de It is a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map indicate regions of varying electrostatic potential.

For this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, suggesting them as sites for nucleophilic attack. This information is critical for understanding the molecule's interaction with other chemical species and its potential role in chemical reactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for a system of atoms and molecules. researchgate.netmdpi.comresearchgate.netmdpi.com

Conformational Sampling and Stability Assessment of this compound

The presence of a single bond between the phenyl and pyridine rings in this compound allows for rotational freedom, leading to different possible conformations. MD simulations can be used to explore the conformational landscape of the molecule and identify the most stable conformers. By simulating the molecule's movement over a period of time, researchers can observe the transitions between different conformations and determine their relative energies and populations. This is crucial for understanding the molecule's three-dimensional structure and how it might influence its physical and chemical properties.

Dynamic Interactions of this compound with Biological Macromolecules

MD simulations are particularly powerful for studying the interactions between a small molecule like this compound and a biological macromolecule, such as a protein or a nucleic acid. mdpi.comnih.gov These simulations can reveal the dynamic nature of the binding process, including how the ligand and the protein adapt their conformations upon binding. Key information that can be extracted from these simulations includes the stability of the ligand-protein complex, the specific amino acid residues involved in the interaction, and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule to a protein target.

In the context of this compound, molecular docking could be used to screen its potential binding to various protein targets. The docking process involves placing the ligand into the binding site of the protein in multiple orientations and conformations and then scoring these poses based on a scoring function that estimates the binding affinity. The results of molecular docking can provide valuable insights into the potential biological activity of this compound and guide further experimental studies.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Significance |

| Binding Affinity | -7.2 kcal/mol | Strength of the interaction |

| Interacting Residues | Tyr84, Phe210, Arg220 | Key amino acids in the binding site |

| Hydrogen Bonds | 1 | Specific polar interactions |

| Hydrophobic Interactions | 5 | Non-polar contributions to binding |

Note: The values in this table are hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. amazonaws.com

QSAR models are developed for series of isonicotinate (B8489971) derivatives to predict their bioactivity, such as antitubercular or anticancer effects. nih.govresearchgate.netnih.gov These models are built using a "training set" of compounds with known activities and are then validated using a "test set" to ensure their predictive power. nih.govnih.govresearchgate.net

The process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of its structure, including:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Electronic descriptors: Describing the electronic properties, such as charge distribution.

Steric descriptors: Pertaining to the 3D shape and size of the molecule. amazonaws.com

A statistical method, such as Multiple Linear Regression (MLR) or K-Nearest Neighbor (KNN), is then used to generate an equation that correlates these descriptors with the observed biological activity. nih.gov

A study on 1,3-thiazinan-3-yl isonicotinamide (B137802) derivatives resulted in a highly predictive 2D-QSAR model for antitubercular activity. nih.gov The statistical quality of a QSAR model is assessed by several parameters, including the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). Values close to 1.0 for these parameters indicate a robust and predictive model. researchgate.net

The table below presents the statistical validation parameters for a representative QSAR model developed for isonicotinamide derivatives.

| QSAR Model Type | Statistical Method | r² (Correlation Coefficient) | q² (Cross-validated Coefficient) |

| 2D-QSAR | Stepwise-MLR | 0.958 | 0.922 |

| 3D-QSAR | SA-KNN | - | 0.8498 |

This interactive table showcases the statistical significance of QSAR models developed for isonicotinamide derivatives, which can be used to predict the bioactivity of new compounds like this compound. nih.govresearchgate.net

These models serve as powerful tools to predict the activity of newly designed isonicotinate derivatives before their synthesis, thereby saving significant time and resources in the drug discovery pipeline. amazonaws.com

Pharmacophore modeling is a crucial component of ligand-based drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target and to trigger (or block) its biological response. dovepress.comresearchgate.net

For a series of active isonicotinate derivatives, a pharmacophore model can be generated by identifying the common chemical features arranged in a specific 3D geometry. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Sites (HY) researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. dovepress.com

This pharmacophore information is also vital for lead optimization. danaher.compatsnap.com Lead optimization is the process by which a "hit" compound with promising activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com For this compound, if it were identified as a lead compound, pharmacophore modeling could guide its optimization. For example:

If a pharmacophore model indicates an additional hydrogen bond donor is required for improved activity, the methyl ester group could be modified to a hydrazide or a similar functional group.

If the model suggests that a larger hydrophobic group would better occupy a specific pocket in the target protein, substituents could be added to the phenyl ring.

This iterative process of design, synthesis, and testing, guided by computational models like QSAR and pharmacophore analysis, is central to modern medicinal chemistry and the development of new therapeutic agents. danaher.comgrafiati.com

Biological Activity and Medicinal Chemistry Applications of Methyl 3 Phenylisonicotinate

Structure-Activity Relationship (SAR) Studies of Methyl 3-Phenylisonicotinate Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogs of this compound, SAR studies have revealed that modifications to the core phenyl-pyridine structure can drastically alter both the type and potency of their biological effects.

Research into various derivatives has shown that the nature of the heterocyclic system and the substituents play a critical role. For instance, the development of 2-oxo-3-phenylquinoxaline derivatives, which share a phenyl-heterocycle motif, has been explored for antiproliferative activity against colon cancer. nih.gov Similarly, the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones highlights another variation on the phenyl-pyridine theme, with these compounds being investigated for antimicrobial properties. mdpi.com

Key insights from SAR studies on related heterocyclic structures include:

The Heterocyclic Core: The specific heterocyclic ring system is a primary determinant of biological activity. While some quinoxaline (B1680401) derivatives show anticancer potential nih.govnih.gov, other analogs based on thiazolo[4,5-b]pyridines exhibit antimicrobial effects. mdpi.com This suggests that the arrangement of nitrogen atoms and fused rings significantly impacts target interaction.

Substituent Effects: The nature and position of substituents on both the phenyl and pyridine (B92270) rings are crucial. In studies of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was found that smaller alkyl groups or the inclusion of a morpholino substituent enhanced activity, while a cyano group was less favorable, indicating a sensitivity to steric and electronic effects. nih.gov For quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), the 4-anilino-quinazoline moiety is considered a privileged scaffold, with hydrogen bonding between the quinazoline (B50416) nitrogen atoms and methionine residues in the kinase active site being critical for high potency. mdpi.com

Linker Groups: When additional moieties are attached, the linker's length and flexibility are important. In one study on 4-anilino-quinazoline derivatives, a four-carbon chain linker was found to be optimal for dual inhibitory activity against EGFR and HER2. mdpi.com

These studies collectively indicate that the phenylisonicotinate framework is a versatile scaffold. Its biological activity can be fine-tuned by modifying the heterocyclic core, altering substituent groups, and introducing various linkers, allowing for the development of compounds with diverse therapeutic applications, from anticancer to antimicrobial agents. nih.govmdpi.com

Elucidation of Mechanisms of Action of this compound Derivatives

Understanding the mechanism of action (MoA) is crucial for the rational design and development of therapeutic agents. For derivatives related to this compound, research has begun to uncover the molecular pathways through which they exert their biological effects, particularly their anticancer activities.

One proposed mechanism for certain quinoxaline-based analogs is the inhibition of key enzymes involved in cancer cell proliferation. In silico studies on a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates suggested a possible mode of action through the allosteric inhibition of human thymidylate synthase (hTS). nih.gov hTS is a critical enzyme in the synthesis of DNA precursors, and its inhibition can lead to the disruption of DNA replication and cell death. nih.gov

Another significant mechanism identified for related complex heterocyclic compounds involves the modulation of critical cell signaling pathways. A study on 22-(4-pyridinecarbonyl) jorunnamycin A, a synthetic tetrahydroisoquinoline derivative, used a network pharmacology approach to identify its targets in non-small-cell lung cancer (NSCLC). mdpi.com The investigation revealed that the compound likely induces apoptosis by targeting the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com Further experimental validation confirmed that the derivative exerts its effect in an ERK/MEK/Bcl-2-dependent manner, highlighting the role of this pathway in its pro-apoptotic action. mdpi.com

The induction of apoptosis, or programmed cell death, is a common mechanism for many anticancer agents. For 2-oxo-3-phenylquinoxaline derivatives, treatment of colon cancer cells led to morphological changes characteristic of apoptosis, including chromatin condensation and the formation of apoptotic bodies. nih.gov This indicates that the cytotoxic effects of these compounds are mediated, at least in part, by the activation of the apoptotic cascade. nih.gov

Biological Target Identification and Validation Research

Identifying the specific molecular targets of a compound is a critical step in drug discovery, providing a deeper understanding of its mechanism and potential for therapeutic development. For derivatives structurally related to this compound, a combination of computational and experimental approaches has been employed to identify and validate their biological targets.

A prominent example of target identification comes from the study of 22-(4-pyridinecarbonyl) jorunnamycin A, a complex derivative with a tetrahydroisoquinoline scaffold, in non-small-cell lung cancer (NSCLC). mdpi.com Using a network pharmacology approach, researchers identified 78 potential core targets. mdpi.com Gene ontology and pathway enrichment analyses pointed towards the mitogen-activated protein kinase (MAPK) signaling pathway as being central to the compound's activity. mdpi.com Among the potential targets, MAPK3 (ERK1), MAPK1 (ERK2), and MAP2K1 (MEK1) were ranked as the most significant. mdpi.com

The validation of these computationally predicted targets was achieved through further in vitro experiments. In silico molecular docking analysis suggested a possible direct interaction between the compound and both ERK1/2 and MEK1. mdpi.com This was subsequently confirmed experimentally using immunoblotting, which demonstrated that the compound induced apoptotic cell death in a manner dependent on the ERK/MEK/Bcl-2 pathway. mdpi.com This integrated approach, combining in silico prediction with experimental validation, provides a powerful strategy for elucidating the molecular targets of novel compounds. mdpi.com

General methodologies, such as photoaffinity labeling (PAL), represent another powerful technique for identifying unknown targets of ligands directly within a biological system, where proteins are present at their natural abundance and with endogenous co-factors. nih.gov

In Vitro Pharmacological Investigations of this compound

A significant focus of research on this compound analogs has been the evaluation of their potential as anticancer agents. In vitro studies using various human cancer cell lines have demonstrated that certain derivatives possess potent antiproliferative and cytotoxic properties.

One study investigated a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates for their activity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. nih.gov Several of these compounds exhibited promising anticancer activity, with IC₅₀ values in the low micromolar range, comparable to the reference drug doxorubicin. nih.gov

Another class of related compounds, 2-oxo-3-phenylquinoxaline derivatives, was also evaluated against the HCT-116 colon cancer cell line. nih.gov Two compounds in this series showed significant reductions in cell viability, with IC₅₀ values of 28.85 µg/mL and 26.75 µg/mL. nih.gov

Furthermore, a series of 2-phenylbenzothiazole (B1203474) tagged 1,2,3-triazole derivatives demonstrated remarkable anticancer activity against A549 (lung), SKOV3 (ovarian), and MCF7 (breast) cancer cell lines. nih.gov Some of these compounds showed cytotoxic activity comparable to or greater than doxorubicin. nih.gov

The table below summarizes the cytotoxic activity of selected analogs against various cancer cell lines.

| Compound Class | Cell Line | IC₅₀ Value (µg/mL) | Reference |

| Phenyl-Quinoxaline Derivative | HCT-116 | 1.9 | nih.gov |

| Phenyl-Quinoxaline Derivative | MCF-7 | 2.3 | nih.gov |

| 2-Oxo-3-phenylquinoxaline Derivative (Compound 2a) | HCT-116 | 28.85 | nih.gov |

| 2-Oxo-3-phenylquinoxaline Derivative (Compound 7j) | HCT-116 | 26.75 | nih.gov |

| Doxorubicin (Reference) | HCT-116/MCF-7 | 3.23 | nih.gov |

This table is interactive. Click on the headers to sort the data.

These results underscore the potential of scaffolds related to this compound as a basis for the development of new antiproliferative agents.

The anticancer activity of this compound derivatives is often linked to their ability to inhibit or modulate the function of specific enzymes that are critical for cancer cell survival and proliferation.

As mentioned previously, in silico molecular docking studies have suggested that certain phenyl-quinoxaline derivatives may act as allosteric inhibitors of human thymidylate synthase (hTS). nih.gov This enzyme is a well-established target for several clinically important anticancer drugs. nih.gov Allosteric inhibition, where a molecule binds to a site other than the enzyme's active site to modulate its activity, represents a promising strategy for developing more selective drugs.

In the case of the tetrahydroisoquinoline derivative 22-(4-pyridinecarbonyl) jorunnamycin A, its mechanism was linked to the inhibition of the MAPK signaling pathway. mdpi.com This was validated by immunoblotting assays that showed a modulation of key proteins within this cascade, specifically ERK1/2 and MEK1, which are kinases. mdpi.com Kinase inhibition is a major focus of modern cancer drug discovery, and the ability of these compounds to interfere with this pathway is a key aspect of their pharmacological profile.

The identification of enzyme inhibitors often involves high-throughput screening of chemical libraries. Methodologies have been developed to screen large numbers of compounds to identify those that can reduce or eliminate the activity of a target enzyme, such as the yeast PAT (palmitoyl acyl transferase) enzyme Erf2. cancer.gov Such screening campaigns are essential for discovering novel chemical modulators for enzymatic targets.

A primary goal of many cancer therapies is to induce programmed cell death (apoptosis) or to halt the uncontrolled cell division (cell cycle arrest) characteristic of tumor cells. In vitro studies have shown that derivatives related to this compound can trigger these processes in cancer cells.

Treatment of HCT-116 colon cancer cells with a potent 2-oxo-3-phenylquinoxaline derivative (compound 7j) resulted in clear morphological evidence of apoptosis. nih.gov Microscopic analysis revealed chromatin condensation, nuclear augmentation, and the formation of apoptotic bodies, which are classic hallmarks of cells undergoing apoptosis. nih.gov Quantitative analysis confirmed a significant reduction in the number of viable cells and notable changes in cell morphology following treatment. nih.gov

Similarly, the anticancer effect of the tetrahydroisoquinoline derivative 22-(4-pyridinecarbonyl) jorunnamycin A was shown to be mediated by the induction of apoptosis. mdpi.com Immunoblotting experiments confirmed that this process was dependent on the ERK/MEK/Bcl-2 signaling pathway, linking the inhibition of this pathway directly to the activation of the apoptotic machinery. mdpi.com

While the induction of apoptosis has been a primary finding, other mechanisms like cell cycle arrest are also common for cytotoxic compounds. For example, prunetrin, a different type of flavonoid, was shown to arrest liver cancer cells in the G2/M phase of the cell cycle, which was associated with decreased expression of key cyclin proteins like Cyclin B1 and CDK1. mdpi.com Phenylhydroquinone has been observed to cause cell cycle arrest in thymocytes through the p53-dependent pathway. nih.gov Although not yet detailed for this compound derivatives specifically in the available literature, it is plausible that some analogs may also exert their antiproliferative effects by interfering with cell cycle progression.

In Vivo Efficacy Models and Preclinical Pharmacodynamic Assessments

The preclinical evaluation of compounds structurally related to this compound has utilized a variety of in vivo models to assess their efficacy and pharmacodynamic properties. These models are crucial for understanding how these substances behave in a living organism and for predicting their potential therapeutic effects.

For instance, in the realm of anti-inflammatory research, animal models of chronic arthritis, such as collagen-induced arthritis in mice and adjuvant arthritis in rats, have been employed. In these models, a phenylpyridine derivative, PPA250, demonstrated the ability to suppress the development of destructive polyarthritis. nih.gov The pharmacodynamic assessment in these studies often involves measuring the reduction in paw swelling and monitoring serum levels of nitric oxide (NO), a key inflammatory mediator. nih.gov Another study utilized models of neuropathic pain and acute lung inflammation in mice to evaluate the efficacy of 4-phenylpyridin-2-yl-guanidine and its mimetic, which were found to be active in both models. nih.gov

In the context of anticancer studies, preclinical assessments often involve xenograft models where human cancer cell lines are implanted into immunocompromised mice. While specific in vivo data for close analogs of this compound were not detailed in the provided search results, the general approach involves monitoring tumor growth inhibition. Pharmacodynamic assessments in such studies may include analyzing biomarkers related to the drug's mechanism of action, such as the inhibition of specific enzymes or signaling pathways within the tumor tissue.

For antitubercular research, in vivo efficacy is typically assessed in mouse models of tuberculosis infection. The primary endpoint is the reduction of bacterial load in the lungs and spleen. Pharmacodynamic studies for antitubercular agents like isoniazid (B1672263) derivatives involve determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis strains and assessing their activity against resistant strains. nih.govfrontiersin.org

Antiviral efficacy is often evaluated in animal models infected with specific viruses. For example, studies on benzothiazolyl-pyridine hybrids investigated their activity against the H5N1 influenza virus. nih.gov Pharmacodynamic assessments in these models include measuring the reduction in viral load and observing the inhibition of virus-induced pathological effects. nih.gov

The preclinical pharmacodynamic evaluation of nicotinic acid derivatives with analgesic and anti-inflammatory properties has involved measuring their effects on serum levels of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). jst.go.jpnih.gov

Therapeutic Potential of this compound Derivatives

The diverse biological activities observed in derivatives structurally similar to this compound highlight their significant therapeutic potential across several disease areas.

Derivatives of nicotinic acid and phenylpyridine have demonstrated notable anti-inflammatory properties. A study on 2-substituted phenyl derivatives of nicotinic acid revealed that compounds with a 2-bromophenyl substituent exhibited significant analgesic and anti-inflammatory activities, comparable to the reference drug mefenamic acid. jst.go.jp These compounds were also found to reduce the serum levels of pro-inflammatory cytokines TNF-α and IL-6. jst.go.jpnih.gov

Another phenylpyridine derivative, PPA250, was identified as a novel inhibitor of inducible nitric-oxide synthase (iNOS) dimerization. nih.gov By preventing the formation of active iNOS, PPA250 effectively inhibited the production of nitric oxide, a key mediator in inflammation. This mechanism of action translated to therapeutic efficacy in animal models of chronic arthritis. nih.gov Similarly, 4-phenylpyridin-2-yl-guanidine was found to inhibit the overproduction of pro-inflammatory cytokines, including TNFα and IL-1β. nih.gov

The table below summarizes the anti-inflammatory activity of selected nicotinic acid derivatives.

| Compound ID | Substituent | Analgesic Activity (% Reduction in Writhing) | Reference |

| 4a | 2-bromophenyl | 61.7 ± 4.8 | jst.go.jp |

| 4c | 2-bromophenyl | 73.7 ± 6.2 | jst.go.jp |

| 4d | 2-bromophenyl | Not specified | jst.go.jp |

| Mefenamic Acid | - | 72.4 ± 4.6 | jst.go.jp |

Pyridine-based compounds are a significant class of heterocycles in anticancer drug development, with several approved drugs featuring this core structure. nih.gov Novel pyridine-urea derivatives have been synthesized and evaluated for their in vitro anticancer activity. nih.gov Specifically, compounds 8b and 8e from this series showed broad anti-proliferative activity against a panel of cancer cell lines and inhibited vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov

Another study focused on pyridine-thiazole hybrid molecules, with compound 4 from this series demonstrating potent cytostatic and cytotoxic properties against 60 different cancer cell lines. mdpi.com This compound was found to inhibit the viability of MCF-7 breast cancer cells in a dose-dependent manner. mdpi.com Furthermore, carbohydrazide (B1668358) and carboxamide derivatives of pyridine fused heterocyclic compounds have been synthesized, with compounds 7a and 7b showing remarkable anticancer activity. researchgate.net

The following table presents the anticancer activity of selected pyridine-urea derivatives against the MCF-7 breast cancer cell line.

| Compound ID | IC50 (µM) after 48h | IC50 (µM) after 72h | Reference |

| 8e | 0.22 | 0.11 | nih.gov |

| 8n | 1.88 | 0.80 | nih.gov |

| Doxorubicin | 1.93 | Not specified | nih.gov |

Isoniazid (isonicotinic acid hydrazide) is a cornerstone of tuberculosis treatment, and numerous derivatives have been synthesized to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov One study reported the synthesis of isonicotinyl hydrazones, with compound 4d being particularly potent. nih.gov This compound was found to be 3 times more active against the standard Mtb H37Rv strain and 185 times more active against an isoniazid-resistant strain when compared to isoniazid itself. nih.gov

Another investigation into isoniazid derivatives revealed that isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide is active against an isoniazid-resistant strain with a minimum inhibitory concentration (MIC) of 0.14 μM and low cytotoxicity. nih.gov The development of such derivatives is a critical strategy to address the growing challenge of multidrug-resistant tuberculosis. frontiersin.org

The table below highlights the antitubercular activity of a potent isonicotinyl hydrazone derivative.

| Compound ID | Target Strain | MIC (µM) | Selectivity Index | Reference |

| 4d | M. tuberculosis H37Rv | 0.49 | >300 | nih.gov |

| 4d | INH-resistant M. tuberculosis | 0.49 | >300 | nih.gov |

| Isoniazid | M. tuberculosis H37Rv | Not specified | Not specified | nih.gov |

The P2Y12 receptor is a crucial target for antiplatelet therapy, playing a key role in platelet activation and aggregation. researchgate.netnih.gov While direct evidence linking this compound derivatives to P2Y12 antagonism is not available in the provided search results, the broader class of nicotinic acid and pyridine derivatives represents a potential scaffold for the design of new P2Y12 inhibitors. The development of novel P2Y12 antagonists is an active area of research aimed at improving the management of cardiovascular diseases by preventing thrombotic events. nih.gov

Derivatives containing the pyridine moiety have been investigated for their antiviral activities. A study on 2-benzoxyl-phenylpyridine derivatives demonstrated their potential against coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com Several of these compounds exhibited potent antiviral effects by inhibiting virus-induced cytopathic effects and reducing viral progeny yields. mdpi.com

Another research effort focused on benzothiazolyl-pyridine hybrids as potential agents against the H5N1 influenza virus and SARS-CoV-2. nih.govacs.org Compounds containing fluorine atoms, particularly compound 8h with a trifluoromethyl group, showed high activity against the H5N1 virus. nih.govacs.org These findings suggest that the pyridine scaffold is a promising starting point for the development of novel antiviral agents. nih.gov

The table below shows the inhibitory activity of selected benzothiazolyl-pyridine hybrids against the H5N1 virus.

| Compound ID | Concentration (µmol/µL) | % Inhibition | Reference |

| 8h | 0.5 | 93 | nih.gov |

| 8h | 0.25 | 60 | nih.gov |

| 8f | 0.5 | 88 | nih.gov |

| 8g | 0.5 | 67 | nih.gov |

| 14d | 0.5 | 73 | nih.gov |

| Ribavirin | 0.5 | 100 | nih.gov |

| Ribavirin | 0.25 | 86 | nih.gov |

Prodrug Design and Biotransformation Studies for Isonicotinate (B8489971) Derivatives

The design of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of pharmacologically active compounds. Ester derivatives, in particular, are frequently employed to mask polar functional groups, such as carboxylic acids, to enhance lipophilicity and improve membrane permeability. The biotransformation of these ester prodrugs, typically through enzymatic hydrolysis, is a critical step for the release of the active parent drug in vivo. While specific research on the prodrug design and biotransformation of this compound is not extensively available in publicly accessible literature, the metabolic fate of isonicotinate derivatives can be inferred from studies on structurally related compounds.

The primary and most anticipated pathway for the biotransformation of this compound is the hydrolysis of the methyl ester bond. This reaction is catalyzed by various esterases present in the body, predominantly in the liver, but also in plasma and other tissues. The enzymatic cleavage of the ester linkage would release 3-phenylisonicotinic acid and methanol (B129727) as the metabolic products.

This biotransformation is crucial for the potential application of this compound as a prodrug. By converting the more polar carboxylic acid group of 3-phenylisonicotinic acid into a methyl ester, the resulting compound, this compound, is expected to exhibit increased lipophilicity. This enhanced lipophilicity can lead to improved absorption and distribution characteristics, allowing the molecule to more readily cross biological membranes. Once absorbed and distributed to the target site, the ester is cleaved by endogenous esterases to regenerate the active parent acid, 3-phenylisonicotinic acid.

Further metabolic transformations of the resulting 3-phenylisonicotinic acid could potentially occur. Studies on the metabolism of isonicotinic acid itself have shown that hydroxylation of the pyridine ring is a possible metabolic pathway. Therefore, it is conceivable that 3-phenylisonicotinic acid could undergo similar oxidative metabolism.

The table below outlines the anticipated biotransformation of this compound based on the general metabolism of isonicotinate esters.

| Substrate | Enzyme | Metabolic Reaction | Product(s) |

| This compound | Esterases | Hydrolysis | 3-Phenylisonicotinic acid, Methanol |

| 3-Phenylisonicotinic acid | Cytochrome P450 | Hydroxylation | Hydroxylated 3-phenylisonicotinic acid derivatives |

Environmental Fate and Broader Applications of Methyl 3 Phenylisonicotinate

Environmental Transformation and Degradation Pathways

The environmental fate of a chemical compound is determined by a combination of biotic and abiotic processes that govern its transformation, persistence, and mobility. For isonicotinates, these pathways include biotransformation by microorganisms, degradation through physical processes like hydrolysis and photolysis, and interactions with soil and water matrices.

Biotransformation is the process by which xenobiotic compounds, or foreign chemical substances, are chemically altered by living organisms, primarily microorganisms in environmental settings like soil and water. wjbphs.comresearchgate.net These reactions generally aim to convert the compounds into more water-soluble forms, facilitating their excretion or further degradation. researchgate.net The biotransformation of xenobiotics typically occurs in two phases. wjbphs.comresearchgate.net

Phase I Reactions: These are non-synthetic reactions that introduce or expose functional groups. For a compound like methyl 3-phenylisonicotinate, likely Phase I pathways include oxidation, reduction, and hydrolysis. researchgate.net Oxidation reactions, often mediated by enzymes like cytochrome P-450, could hydroxylate the phenyl or pyridine (B92270) rings. researchgate.net Hydrolysis, another key Phase I reaction, would involve the cleavage of the ester group in this compound to yield 3-phenylisonicotinic acid and methanol (B129727). wjbphs.com

Phase II Reactions: These are synthetic or conjugation reactions where the transformed compound from Phase I is combined with an endogenous molecule, making it more hydrophilic. wjbphs.comresearchgate.net Key Phase II reactions include conjugation with entities like amino acids or glutathione. wjbphs.comresearchgate.net

While specific studies on the biotransformation of this compound are not detailed in the provided literature, the general principles of xenobiotic metabolism suggest that it would undergo a series of enzymatic attacks, starting with the most accessible functional groups like the ester linkage and aromatic rings. wjbphs.comresearchgate.net The ultimate rate and pathway of biotransformation would depend on the specific microbial communities present in the environmental compartment and the prevailing environmental conditions.

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes, with hydrolysis and photolysis being two of the most significant pathways in aquatic environments. mdpi.com

Hydrolysis: This process involves the reaction of a compound with water. For esters like this compound, hydrolysis results in the cleavage of the ester bond to form the corresponding carboxylic acid (3-phenylisonicotinic acid) and alcohol (methanol). The rate of hydrolysis is highly dependent on pH and temperature. mdpi.com Generally, ester hydrolysis can be catalyzed by both acids and bases.

Photolysis: This process is the degradation of a molecule caused by the absorption of light energy. Photolysis can occur through two mechanisms: direct photolysis, where the target molecule itself absorbs light, and indirect photolysis, where other substances in the water (photosensitizers like humic acids) absorb light and produce reactive species (e.g., hydroxyl radicals) that then degrade the target molecule. mdpi.com The presence of a pyridine ring and a phenyl group, both of which can absorb UV light, suggests that isonicotinate (B8489971) derivatives may be susceptible to photodegradation. bg.ac.rs The efficiency of this process is influenced by factors such as the intensity of solar radiation, water clarity, and the presence of photosensitizing materials. mdpi.com

Table 1: Key Factors Influencing Abiotic Degradation of Isonicotinates

| Degradation Process | Influencing Factor | Description of Effect | Reference |

|---|---|---|---|

| Hydrolysis | pH | The rate of ester hydrolysis is typically catalyzed by acidic or basic conditions. The stability of the compound is often greatest at a neutral pH. | mdpi.com |

| Temperature | Higher temperatures generally increase the rate of chemical reactions, including hydrolysis, leading to faster degradation. | mdpi.com | |

| Dissolved Organic Matter | Components like humic acids can sometimes influence hydrolysis rates, although the effect varies. | mdpi.com | |

| Photolysis | Solar Radiation Intensity | Higher light intensity provides more energy for photochemical reactions, accelerating the rate of both direct and indirect photolysis. | mdpi.com |

| Photosensitizers | Substances such as humic acids and nitrate (B79036) ions can absorb light and produce reactive oxygen species, leading to indirect photodegradation. | mdpi.com | |

| Water Quality | The presence of suspended solids can reduce light penetration, slowing photolysis, while dissolved substances can act as sensitizers or quenchers. | researchgate.net |

Sorption is a critical process that controls the mobility and bioavailability of chemical compounds in the environment. mdpi.com It describes the attachment of a chemical (the sorptive) to a solid surface (the sorbent), such as soil particles or sediments. mdpi.com The mobility of a compound like this compound in soil and water is inversely related to its tendency to sorb to these environmental matrices.

The primary mechanisms governing sorption include:

Electrostatic Interactions: These occur between charged species. The pyridine nitrogen in the isonicotinate structure can become protonated under acidic conditions, acquiring a positive charge and promoting interaction with negatively charged soil components like clay minerals and organic matter. researchgate.net

Hydrophobic Interactions: The non-polar parts of a molecule, such as the phenyl group in this compound, tend to associate with hydrophobic surfaces like soil organic matter to minimize contact with water. researchgate.net

The extent of sorption is influenced by the properties of both the chemical and the soil. mdpi.com For the chemical, factors include its hydrophobicity (often measured by the octanol-water partition coefficient, Kow) and its potential to ionize (pKa). For the soil, key properties are its organic matter content, clay content and type, pH, and cation exchange capacity. mdpi.com Compounds with a high affinity for soil particles will be less mobile and less likely to leach into groundwater. researchgate.net

Table 2: Factors Influencing Sorption and Mobility of Isonicotinates in Soil

| Factor | Influence on Sorption | Effect on Mobility | Reference |

|---|---|---|---|

| Soil Organic Matter | Higher organic matter content generally increases sorption, especially for compounds with hydrophobic moieties like the phenyl group. | Decreases mobility. | mdpi.comresearchgate.net |

| Clay Content | Clay minerals provide surface area and charged sites for electrostatic interactions, increasing sorption potential. | Decreases mobility. | mdpi.com |

| Soil pH | Affects the charge of both the soil particles and the isonicotinate molecule. Lower pH can protonate the pyridine nitrogen, enhancing binding to negatively charged soil colloids. | Can decrease mobility at lower pH. | mdpi.com |

| Compound Hydrophobicity (Kow) | A higher Kow value indicates greater hydrophobicity, leading to stronger partitioning into soil organic matter and increased sorption. | Decreases mobility. | mdpi.com |

Potential Applications in Agrochemical Research

The isonicotinic acid scaffold and its derivatives are recognized for their biological activity and have been explored for applications in agrochemical research. One of the most promising areas is their use as inducers of Systemic Acquired Resistance (SAR) in plants. researchgate.net SAR is a plant's natural defense mechanism that provides long-lasting, broad-spectrum resistance to a wide range of pathogens, including viruses, bacteria, and fungi. researchgate.net

Chemical inducers of SAR, like derivatives of isonicotinic acid, can "prime" the plant's immune system, preparing it to respond more quickly and effectively to a subsequent pathogen attack. researchgate.net Research has shown that while isonicotinic acid itself has some activity, its derivatives, such as amides, can exhibit significantly enhanced SAR-inducing properties. researchgate.net Although studies have noted that ester derivatives might show a reduction in these properties compared to the parent acids, the core isonicotinate structure remains a key pharmacophore for stimulating plant immunity. researchgate.net The exploration of different substituents on the pyridine ring and modifications of the carboxyl group, as seen in this compound, represents a strategy to optimize this biological activity for potential use in crop protection.

Furthermore, nitrogen-containing heterocyclic compounds, such as quinolines and pyridines, are foundational scaffolds in the discovery of new pesticides. nih.gov These structures are valued for their diverse biological activities and are used to develop novel fungicides, herbicides, and insecticides. nih.govdigitellinc.com The isonicotinate framework fits within this class of agriculturally relevant molecules, suggesting that derivatives like this compound could serve as building blocks or lead compounds in the development of new agrochemicals.

Explorations in Materials Science for Isonicotinate Derivatives

In the field of materials science, isonicotinate derivatives are valuable ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). oup.com These materials are crystalline solids composed of metal ions or clusters linked together by organic molecules (ligands). mdpi.com The isonicotinate anion is an excellent ligand for this purpose because it contains both a nitrogen atom in the pyridine ring and oxygen atoms in the carboxylate group, both of which can coordinate to metal centers, allowing for the formation of extended one-, two-, or three-dimensional networks. oup.commdpi.com

The properties of the resulting coordination polymer can be tuned by varying the metal ion, the isonicotinate ligand (by changing substituents), and the reaction conditions. oup.commdpi.com For example, the use of halogen-substituted aromatic carboxylic acids has been shown to influence the supramolecular interactions, such as halogen bonding, within the framework, which can affect the material's properties. mdpi.com

These isonicotinate-based materials are investigated for a variety of applications, including:

Gas Sorption and Storage: The porous nature of many MOFs allows them to adsorb and store gases like hydrogen, carbon dioxide, and methane. mdpi.com

Separation: The defined pore sizes and surface chemistry of these materials can be used to selectively adsorb certain molecules from a mixture, enabling applications in gas or liquid separations. mdpi.com